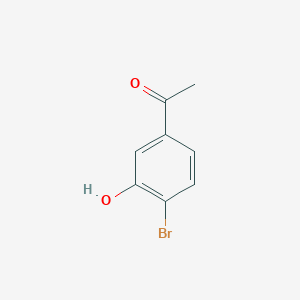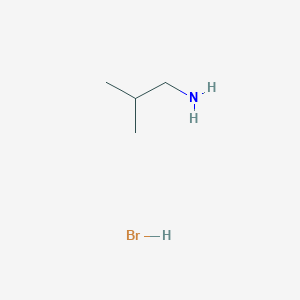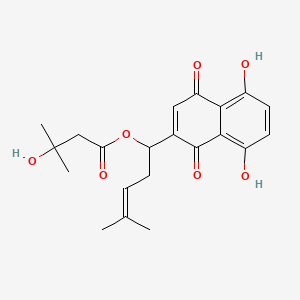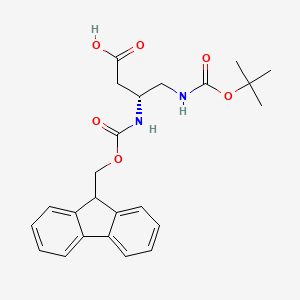
(r)-n-beta-Fmoc-n-gamma-boc-3,4-diaminobutyric acid
Overview
Description
The compound (R)-N-β-Fmoc-N-γ-Boc-3,4-diaminobutyric acid is a derivative of diaminobutyric acid that is protected by two different protecting groups: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl). These protecting groups are commonly used in peptide synthesis to protect the amine functionalities during the synthesis process. The Fmoc group is typically used to protect the N-terminal of amino acids during solid-phase peptide synthesis, while the Boc group is used to protect side chain amines or the N-terminal in solution-phase synthesis.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, a structurally similar compound, was synthesized from Boc-Ser-OH with an overall yield of over 40% . This compound was incorporated into peptides using standard Fmoc chemistry-based solid-phase peptide synthesis. The synthesis of such derivatives is crucial for expanding the toolkit available for neoglycopeptide synthesis, which mimics O-linked glycopeptides .
Molecular Structure Analysis
The molecular structure of (R)-N-β-Fmoc-N-γ-Boc-3,4-diaminobutyric acid would feature the diaminobutyric acid backbone with two amine groups protected by Fmoc and Boc. The presence of these protecting groups influences the compound's reactivity and solubility, making it suitable for peptide synthesis. The stereochemistry at the chiral center is specified as (R), which is important for the biological activity of the peptides into which this amino acid is incorporated.
Chemical Reactions Analysis
The protected amino acid can undergo chemical reactions typical of peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, while the Boc group can be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA). These deprotection steps are essential for the sequential construction of peptides. The protected amino acid itself can be synthesized through reactions such as the Mitsunobu reaction, as seen in the synthesis of nucleobase-bearing peptoid nucleic acid monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-N-β-Fmoc-N-γ-Boc-3,4-diaminobutyric acid would be influenced by the protecting groups. The Fmoc group is known to be UV-active, which allows for monitoring the peptide synthesis process. The Boc group increases the hydrophobicity of the molecule. The compound's solubility in organic solvents would be high due to the protecting groups, which is advantageous for peptide synthesis. The stability of the compound under different conditions is crucial for its use in peptide synthesis, and the protecting groups provide such stability until they are selectively removed.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBFIUWYNXGCJ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113251 | |
| Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-n-beta-Fmoc-n-gamma-boc-3,4-diaminobutyric acid | |
CAS RN |
763102-80-3 | |
| Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763102-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



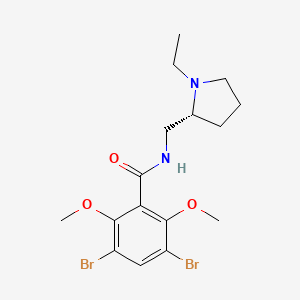
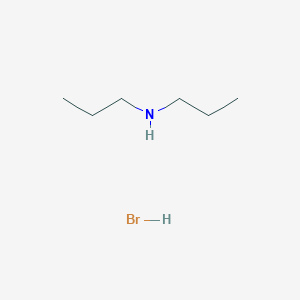
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

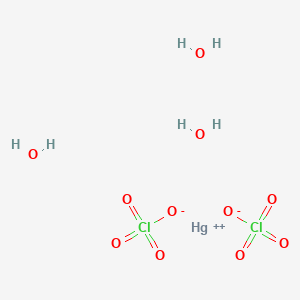
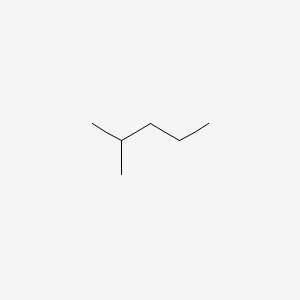

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)
